molecular formula C10H14N2O B2628696 2-amino-N-(2-phenylethyl)acetamide CAS No. 62885-88-5

2-amino-N-(2-phenylethyl)acetamide

Cat. No. B2628696
CAS RN: 62885-88-5
M. Wt: 178.235
InChI Key: AOTLMPMRTWNYBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized compounds were examined for their anti-inflammatory activity and analgesic activity .


Molecular Structure Analysis

The molecular formula of 2-amino-N-(2-phenylethyl)acetamide is C10H14N2O. Its molecular weight is 178.235.


Chemical Reactions Analysis

The compound can undergo hydrolysis, converting to corresponding phenoxy acid . This on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished another compound .


Physical And Chemical Properties Analysis

The compound is a solid . Its melting point ranges from 51.0 to 55.0 °C . The compound is white to light yellow in color and appears as a powder or crystal .

Scientific Research Applications

Medicinal Chemistry

Summary of Application

Phenoxy acetamide and its derivatives, which are structurally similar to “2-amino-N-(2-phenylethyl)acetamide”, have been studied for their potential therapeutic applications . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .

Methods of Application

The process involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .

Results or Outcomes

The research has led to the development of pharmacologically interesting compounds of widely different composition . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Antifungal Activity

Summary of Application

A series of new N-Aryl-2-(2-hydroxyphenylamino)ethylenediamine derivatives, which are structurally similar to “2-amino-N-(2-phenylethyl)acetamide”, have been designed, synthesized, and evaluated for antifungal activity against six selected species of phytopathogenic fungi .

Methods of Application

The process involves an amide condensation reaction of bromoacetyl bromide with a substituted aniline to give the corresponding intermediates . These intermediates then reacted with 2-aminophenol to yield the target compounds via a nucleophilic substitution process .

Results or Outcomes

Among the products, the most potent compound demonstrated 97.7% inhibitory activity against S. sclerotiorum at the concentration of 50 μg/mL, which is higher than that of the positive control chlorothalonil .

Synthesis of Novel Phenoxy Thiazole Derivative

Summary of Application

A novel phenoxy thiazole derivative, structurally similar to “2-amino-N-(2-phenylethyl)acetamide”, was synthesized by a research group in 2018 .

Methods of Application

The synthesis started from 2, 4-difluorophenol and ethyl chloroacetate in the presence of anhydrous potassium carbonate to achieve phenoxy ester .

Results or Outcomes

The synthesis of this novel phenoxy thiazole derivative could lead to the development of new pharmaceutical compounds with potential therapeutic applications .

Preparation of 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]-acetamide

Summary of Application

An improved process for the preparation of pure 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]-acetamide, a compound structurally similar to “2-amino-N-(2-phenylethyl)acetamide”, has been developed .

Methods of Application

The process involves a series of chemical reactions, including amide condensation and nucleophilic substitution .

Results or Outcomes

The improved process resulted in the preparation of a pure compound, which could be used in further pharmaceutical applications .

properties

IUPAC Name

2-amino-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTLMPMRTWNYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-phenylethyl)acetamide

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